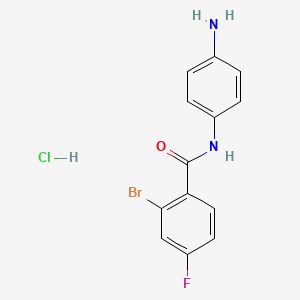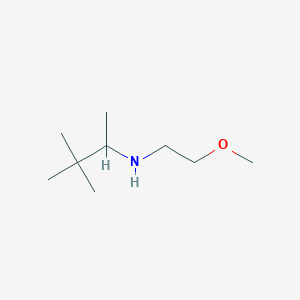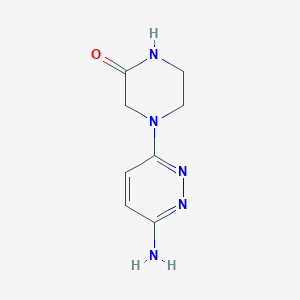![molecular formula C9H16ClNO2 B1531984 2-(8-氮杂双环[3.2.1]辛烷-3-基)乙酸盐酸盐 CAS No. 2098129-04-3](/img/structure/B1531984.png)
2-(8-氮杂双环[3.2.1]辛烷-3-基)乙酸盐酸盐
描述
2-{8-Azabicyclo[321]octan-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of the 8-azabicyclo[321]octane scaffold, which is known for its presence in various biologically active molecules
科学研究应用
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is employed in the production of agrochemicals and dyestuffs.
作用机制
Target of Action
The primary target of 2-{8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for 2-{8-Azabicyclo[32Tropane alkaloids, which share the same core structure, are known to interact with various biological targets, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 2-{8-Azabicyclo[32Tropane alkaloids, which share the same core structure, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-{8-Azabicyclo[32It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 2-{8-Azabicyclo[32Compounds with a similar structure have been shown to exhibit good nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-{8-Azabicyclo[32It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.
准备方法
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
化学反应分析
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetic acid hydrochloride: This compound has a similar bicyclic structure but with a methyl group at the 8-position, which can influence its chemical reactivity and biological activity.
8-Azabicyclo[3.2.1]octan-3-ol:
The uniqueness of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride lies in its specific structural features and the presence of the acetic acid group, which can enhance its versatility in various chemical and biological applications.
属性
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRCZXROKFBUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)




![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)


